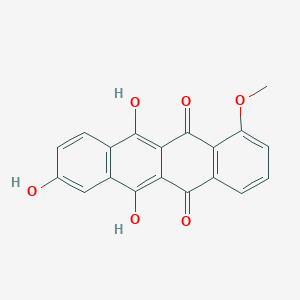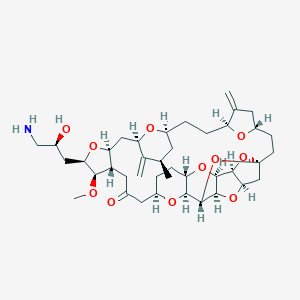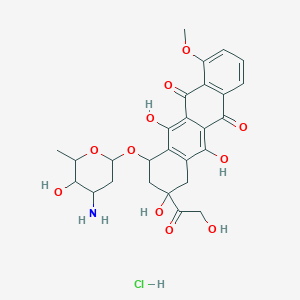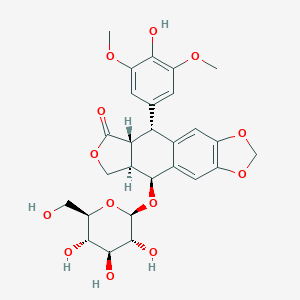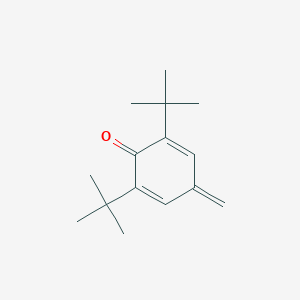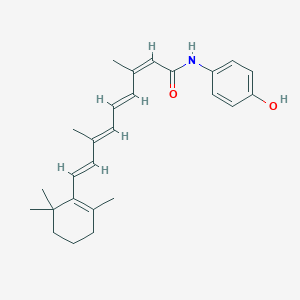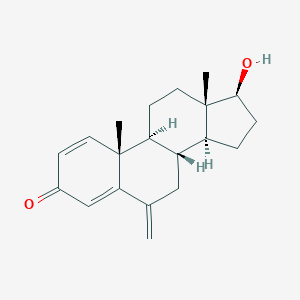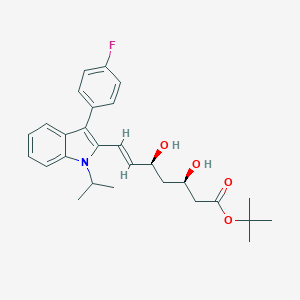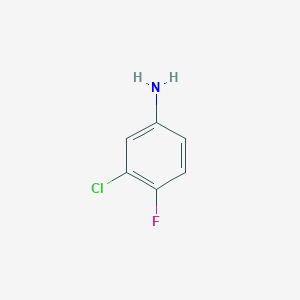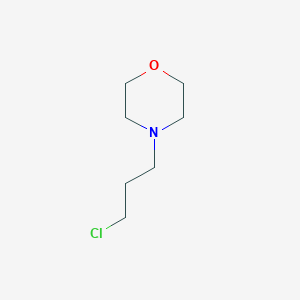
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide
概要
説明
ゲフィチニブ不純物 2は、非小細胞肺がんの治療に主に用いられる抗がん剤ゲフィチニブの合成に関連するプロセス関連不純物です。 ゲフィチニブ不純物 2は、3-(3-クロロ-4-フルオロアニリノ)-7-メトキシ-6-(3-モルホリニルプロピル)キナゾリン-4(3H)-オンとして特定されています 。このような不純物の存在は、医薬品製品の有効性と安全性に影響を与える可能性があるため、監視と管理が不可欠です。
2. 製法
ゲフィチニブ不純物 2の調製には、いくつかの合成経路と反応条件が関与しています。1つの方法は、初期原料である2-アミノ-4-メトキシ-5-(3-モルホリニルプロピル)シアノフェニルを、N,N-ジメチルホルムアミドジメチルアセタールと反応させてシッフ塩基を得ることです。 次に、酢酸溶媒中で3-クロロ-4-フルオロアニリンとの加熱環化を行います 。 別の方法は、2-アミノ-4-メトキシ-5-(3-モルホリンプロポキシ基)シアノフェニルと、3-クロロ-4-フルオロアニリン、酢酸溶媒、およびトリメチルオルトギ酸またはトリエチルオルトギ酸を混合することです 。これらの方法は、合成経路が短く、操作が簡単で、製品の純度が比較的高いという特徴があります。
3. 化学反応解析
ゲフィチニブ不純物 2は、以下を含むさまざまな種類の化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
置換: この反応は、ある原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキナゾリン誘導体の形成につながる可能性があり、一方、還元はアミン誘導体の形成につながる可能性があります .
準備方法
The preparation of gefitinib impurity 2 involves several synthetic routes and reaction conditions. One method includes reacting the initial raw material 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide dimethyl acetal to obtain a Schiff base. This is followed by heating annulation with 3-chloro-4-fluoroaniline in an acetic acid solvent . Another method involves mixing 2-amino-4-methoxyl-5-(3-morpholine propoxyl group) cyanophenyl with 3-chloro-4-fluoroaniline, acetic acid solvent, and trimethyl orthoformate or triethyl orthoformate . These methods are characterized by short synthesis routes, simple operations, and relatively high product purity.
化学反応の分析
Gefitinib impurity 2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield amine derivatives .
科学的研究の応用
ゲフィチニブ不純物 2は、いくつかの科学研究に応用されています。
化学: ゲフィチニブの品質と純度を保証するために、分析方法の基準物質として使用されます。
生物学: ゲフィチニブの代謝経路と分解生成物を理解するのに役立ちます。
医学: より安全で効果的な医薬品製剤の開発に不可欠です。
作用機序
ゲフィチニブ不純物 2は、ゲフィチニブと同様に、上皮成長因子受容体(EGFR)チロシンキナーゼと相互作用すると考えられています。ゲフィチニブは、EGFRを含む膜貫通細胞表面受容体に関連するチロシンキナーゼの細胞内リン酸化を阻害します。 この阻害は、細胞増殖と生存に関与する下流のシグナル伝達経路の活性化を防ぎます 。ゲフィチニブ不純物 2の正確な作用機序はまだ調査中ですが、同様の経路に従うと考えられています。
類似化合物との比較
ゲフィチニブ不純物 2は、以下のような他の類似化合物と比較することができます。
ゲフィチニブ: 抗がん剤として使用される親化合物。
エルロチニブ: 非小細胞肺がんの治療に用いられる別のEGFRチロシンキナーゼ阻害剤。
アファチニブ: 非小細胞肺がんの治療に用いられる不可逆的EGFR阻害剤。
ゲフィチニブ不純物 2は、ゲフィチニブの合成中に形成される特定の構造と形成のために、ユニークです。 これは、ゲフィチニブ生産の品質管理のための重要なマーカーとして役立ちます .
特性
IUPAC Name |
2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-20-13-10-12(16)11(15(17)19)9-14(13)22-6-2-3-18-4-7-21-8-5-18/h9-10H,2-8,16H2,1H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUBNPPCNQAACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)N)OCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469859 | |
| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246512-44-7 | |
| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide in the synthesis of Gefitinib?
A1: this compound is a crucial precursor in the synthesis of Gefitinib [, ]. Both research papers describe its transformation into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine, which subsequently undergoes a Dimroth rearrangement with 3-chloro-4-fluoroaniline to yield Gefitinib.
Q2: How is this compound synthesized?
A2: According to the research, this compound is synthesized through a two-step process starting from 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile [, ]:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
